Cinalukast

概要

説明

シナルカストは、主に喘息の治療に使用される低分子医薬品。 ヒト気道におけるシステイニルロイコトリエン受容体、CysLT1の選択的アンタゴニストとして機能する 。 ロイコトリエンD4の作用を阻害することにより、シナルカストは気道浮腫、平滑筋収縮、および粘稠な粘液の分泌を抑制する .

2. 製法

合成ルートと反応条件: シナルカストは、様々な化学中間体のカップリングを含む多段階プロセスによって合成できます。主なステップには以下が含まれます。

チアゾール環の形成: これは、適切なチオアミドとα-ハロケトンとの反応を含む。

ビニル化: 次に、チアゾール誘導体をビニル化反応に付してビニル基を導入する。

スクシンアミド酸とのカップリング: 最後のステップでは、ビニル化されたチアゾールを適切な条件下でスクシンアミド酸とカップリングしてシナルカストを得る.

工業的生産方法: シナルカストの工業的生産は、同様の合成ルートに従いますが、大規模生産のために最適化されている。 これは、高収率反応、効率的な精製技術、および最終製品の純度と効力を保証するための厳格な品質管理措置の使用を含む .

反応の種類:

酸化: シナルカストは、特にチアゾール環で酸化反応を起こし、スルホキシドまたはスルホンを生成する。

還元: 還元反応はビニル基を標的にすることができ、それをエチル基に変換する。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれる。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用される。

主要な生成物:

酸化: スルホキシドまたはスルホン。

還元: エチル化誘導体。

置換: ニトロ化またはハロゲン化された誘導体.

4. 科学研究への応用

シナルカストは、科学研究で幅広い用途がある。

化学: ロイコトリエン受容体拮抗作用を研究するためのモデル化合物として使用される。

生物学: ロイコトリエン経路および炎症反応に対するその影響について調査されている。

医学: 喘息などの炎症性疾患に加えて、アレルギー性鼻炎や慢性閉塞性肺疾患などの他の炎症性疾患の治療における可能性について探求されている。

準備方法

Synthetic Routes and Reaction Conditions: Cinalukast can be synthesized through a multi-step process involving the coupling of various chemical intermediates. The key steps include:

Formation of the thiazole ring: This involves the reaction of a suitable thioamide with an α-haloketone.

Vinylation: The thiazole derivative is then subjected to a vinylation reaction to introduce the vinyl group.

Coupling with succinanilic acid: The final step involves coupling the vinylated thiazole with succinanilic acid under appropriate conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Ethylated derivatives.

Substitution: Nitrated or halogenated derivatives.

科学的研究の応用

Asthma and Exercise-Induced Bronchoconstriction

Cinalukast has been demonstrated to provide significant protection against exercise-induced bronchoconstriction. In a placebo-controlled crossover study involving eight male patients with mild asthma, this compound was administered at doses of 10 mg, 50 mg, and 200 mg. The results indicated that this compound provided at least eight hours of protection against bronchoconstriction, with higher doses maintaining efficacy over longer periods .

Table 1: Efficacy of this compound in Preventing Exercise-Induced Bronchoconstriction

| Dose (mg) | AUEC at 2 hours (L.min) | AUEC at 8 hours (L.min) |

|---|---|---|

| Placebo | 24.2 ± 3.3 | 25.1 ± 4.4 |

| 10 | 5.5 ± 2.2 | 6.8 ± 4.1 |

| 50 | 6.3 ± 2.7 | 11.2 ± 2.5 |

| 200 | 3.3 ± 3.8 | 5.0 ± 2.8 |

Novel Research Applications

Recent studies have explored innovative uses for this compound beyond its conventional applications in respiratory diseases.

Photohormone Chemotype Development

Research has indicated the potential for developing new photohormone chemotypes by modifying the scaffold of this compound to enable light-induced activation of peroxisome proliferator-activated receptor alpha (PPARα). This study highlights the versatility of this compound derivatives in creating compounds with novel pharmacological properties .

Computational Drug Design

This compound has been utilized as a lead compound in computational drug design efforts aimed at optimizing side activities through automated methods. A study demonstrated the generation of a virtual library of analogues based on this compound, which were screened for PPARα agonism alongside CysLT1 antagonism using machine learning techniques . This approach not only enhances the efficiency of drug development but also expands the therapeutic potential of existing compounds.

作用機序

シナルカストは、ヒト気道におけるシステイニルロイコトリエン受容体、CysLT1に結合することで作用を発揮する。この受容体は、気道浮腫、平滑筋収縮、および炎症に関連する細胞活性の変化を含む、喘息の病態生理に関係している。 この受容体におけるロイコトリエンD4を拮抗することにより、シナルカストはこれらの病理学的変化を抑制し、喘息の症状を軽減する .

類似の化合物:

モンテルカスト: 喘息の治療に使用される別のロイコトリエン受容体拮抗剤。

ザフィルカスト: 機能が似ており、喘息の管理に使用される。

プランルカスト: 同様にロイコトリエン受容体拮抗剤であり、同様の用途がある

比較:

シナルカストとモンテルカスト: どちらも同じ受容体を標的とするが、シナルカストは化学構造が異なり、これは薬物動態と副作用プロファイルに影響を与える可能性がある。

シナルカストとザフィルカスト: 作用機序は似ているが、化学構造の差異により、有効性と作用持続時間に違いが生じる。

シナルカストとプランルカスト: どちらも喘息の管理に効果的だが、シナルカストの独特の構造は、特定の患者集団において独自の利点をもたらす可能性がある

シナルカストの独自の化学構造と作用機序は、喘息や他の炎症性疾患の治療において貴重な化合物である。科学研究における多様な用途は、化学、生物学、医学、および産業の分野におけるその重要性をさらに強調している。

類似化合物との比較

Montelukast: Another leukotriene receptor antagonist used in asthma treatment.

Zafirlukast: Similar in function, used for asthma management.

Pranlukast: Also a leukotriene receptor antagonist with similar applications

Comparison:

Cinalukast vs. Montelukast: Both target the same receptor, but this compound has a different chemical structure, which may influence its pharmacokinetics and side effect profile.

This compound vs. Zafirlukast: Similar mechanisms of action, but differences in their chemical structures lead to variations in their efficacy and duration of action.

This compound vs. Pranlukast: Both are effective in managing asthma, but this compound’s unique structure may offer distinct advantages in certain patient populations

This compound’s unique chemical structure and mechanism of action make it a valuable compound in the treatment of asthma and other inflammatory conditions. Its diverse applications in scientific research further highlight its significance in the fields of chemistry, biology, medicine, and industry.

生物活性

Cinalukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), primarily used in the treatment of asthma and exercise-induced bronchoconstriction. By inhibiting leukotriene D4 (LTD4), this compound prevents various physiological responses such as airway edema, smooth muscle contraction, and mucus secretion, which are critical in the pathophysiology of asthma.

This compound functions by blocking the action of LTD4 at the CysLT1 receptor. This interaction is crucial as LTD4 is known to contribute significantly to bronchoconstriction and inflammation in asthma patients. The inhibition of this pathway results in:

- Reduced airway inflammation

- Decreased bronchoconstriction

- Lowered mucus production

Pharmacological Properties

- Drug Class : CysLT1 receptor antagonist

- Molecular Weight : Approximately 38 kDa

- Administration : Oral

- Doses Studied : 10 mg, 50 mg, and 200 mg

Efficacy in Asthma Management

This compound has demonstrated significant efficacy in clinical trials for asthma management. A placebo-controlled crossover study involving eight male patients indicated that:

- At a dose of 200 mg, this compound significantly reduced exercise-induced bronchoconstriction compared to placebo (p < 0.05).

- The protective effect lasted at least 8 hours post-administration but was lost after one week at the lowest dose (10 mg) .

Comparison with Other Leukotriene Antagonists

This compound's efficacy can be compared with other leukotriene receptor antagonists like montelukast and zafirlukast. Research has shown that:

| Drug | Duration of Action | Efficacy against EIA |

|---|---|---|

| This compound | 3-6 hours | Moderate |

| Montelukast | Up to 24 hours | High |

| Zafirlukast | Up to 12 hours | Moderate |

This table illustrates that while this compound is effective, its duration of action is shorter than that of montelukast, which may influence prescribing decisions depending on patient needs.

Anti-HCV Activity

Recent studies have also explored this compound's role beyond asthma treatment. It was found to have a complex interaction with hepatitis C virus (HCV) replication. In vitro studies indicated that:

- This compound could reverse the anti-HCV activity of MK-571, another CysLTR1 antagonist, suggesting a nuanced role in viral replication dynamics .

- The effects were dose-dependent, highlighting the importance of concentration in therapeutic outcomes.

Case Study: Exercise-Induced Bronchoconstriction

In a clinical trial involving patients with exercise-induced bronchoconstriction:

- Participants receiving this compound showed a significant reduction in the area under the forced expiratory volume (FEV1) curve when challenged with exercise.

- The results indicated that higher doses maintained efficacy longer than lower doses .

Research Findings on Long-term Use

A study assessing long-term use revealed that while initial benefits were pronounced, the effectiveness diminished over time at lower doses. This finding suggests that higher doses may be necessary for sustained therapeutic effects .

特性

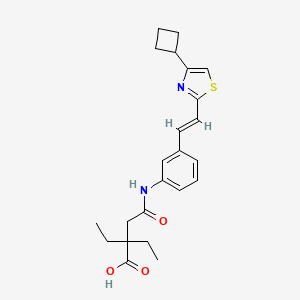

IUPAC Name |

4-[3-[(E)-2-(4-cyclobutyl-1,3-thiazol-2-yl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c1-3-23(4-2,22(27)28)14-20(26)24-18-10-5-7-16(13-18)11-12-21-25-19(15-29-21)17-8-6-9-17/h5,7,10-13,15,17H,3-4,6,8-9,14H2,1-2H3,(H,24,26)(H,27,28)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMKNPGKXJAIDV-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C3CCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C3CCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045742 | |

| Record name | Cinalukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinalukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.72e-04 g/L | |

| Record name | Cinalukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Binds to the cysteinyl leukotriene receptor. The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils. These eicosanoids bind to cysteinyl leukotriene receptors (CysLT) found in the human airway. Cysteinyl leukotrienes and leukotriene receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process, which contribute to the signs and symptoms of asthma. | |

| Record name | Cinalukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

128312-51-6 | |

| Record name | Cinalukast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128312-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinalukast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128312516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinalukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinalukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINALUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1O433QAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cinalukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cinalukast exert its effects at the molecular level?

A1: this compound functions as a Cysteinyl leukotriene receptor 1 (CysLT1R) antagonist [, ]. This means it binds to the CysLT1 receptor and blocks the binding of its natural ligands, namely the cysteinyl leukotrienes (CysLTs) like LTC4, LTD4, and LTE4 []. By preventing CysLTs from activating the CysLT1 receptor, this compound inhibits the downstream inflammatory responses these molecules typically trigger [, ].

Q2: Has the potential of this compound to shift its activity towards other targets been investigated?

A3: Yes, researchers have investigated the possibility of leveraging this compound's structure to enhance its activity towards other targets, specifically the peroxisome proliferator-activated receptor alpha (PPARα) []. Through computer-assisted selective optimization of side-activities (SOSA), they generated a virtual library of this compound analogues and predicted their affinity for PPARα and CysLT1R []. This led to the synthesis of an analogue with improved PPARα activation and decreased CysLT1R antagonism, highlighting the potential of modifying this compound for different therapeutic applications [].

Q3: Are there any studies looking at the impact of this compound on erythrocyte death?

A4: Interestingly, research has revealed a role for this compound in influencing eryptosis, a process of programmed cell death in red blood cells []. Studies show that under energy-depleted conditions, erythrocytes release leukotrienes, which can trigger eryptosis []. This compound, by blocking leukotriene receptors, was found to mitigate the eryptotic effects induced by energy depletion in these cells []. This highlights the multifaceted nature of this compound's biological activity beyond its traditional anti-inflammatory role.

Q4: What are the potential benefits of developing formulations with improved delivery of this compound?

A5: Researchers have explored complexation studies of this compound with cyclodextrins []. Such complexation techniques are employed to enhance the solubility, stability, and bioavailability of drugs []. By improving these pharmaceutical properties, it might be possible to achieve better therapeutic outcomes with this compound, potentially at lower doses, while minimizing potential side effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。